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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in handling

missing data during the analysis of GRADE (Glycemia Reduction Approaches in Diabetes: A

Comparative Effectiveness) studies.

Troubleshooting Guides
Issue: Choosing the right method to handle missing
data.
1. Understand the Mechanism of Missing Data

Before selecting a method, it is crucial to understand why the data are missing. The

mechanism of missingness can be categorized as follows:

Missing Completely at Random (MCAR): The probability of data being missing is unrelated to

both observed and unobserved data. For instance, a patient's lab sample is accidentally

dropped. In this scenario, a complete case analysis (excluding participants with any missing

data) may yield unbiased results, though it will reduce statistical power.[1][2]

Missing at Random (MAR): The probability of data being missing depends only on the

observed data. For example, if male participants are more likely to miss a follow-up visit, and

gender is recorded for all participants, the data are MAR. Multiple imputation is a suitable

method under the MAR assumption.[1][2][3]
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Missing Not at Random (MNAR): The probability of data being missing is related to the

unobserved data itself. For example, if patients with worsening glycemic control are more

likely to drop out of the study, the data are MNAR. This is the most challenging scenario and

often requires sensitivity analyses to assess the robustness of the study conclusions.[4][5]

2. Primary Analysis Approach: Multiple Imputation (MI)

For GRADE study analysis, where data are often longitudinal and reasons for missingness can

be complex, Multiple Imputation (MI) is the recommended primary approach. MI is a flexible

method that accounts for the uncertainty of missing data by creating multiple complete

datasets.[6][7][8]

Experimental Protocol: Multiple Imputation

Imputation Phase: Create multiple (e.g., 20-50) complete datasets by imputing missing

values. The imputation model should include variables that are predictors of the missing data

and variables that will be in the final analysis model.

Analysis Phase: Analyze each of the imputed datasets separately using the planned

statistical model (e.g., a mixed-effects model for repeated measures - MMRM).

Pooling Phase: Combine the results (e.g., treatment effect estimates and standard errors)

from each analysis using Rubin's Rules to obtain a single overall estimate and confidence

interval that accounts for the uncertainty in the imputed values.[6][8]

3. Assess the Robustness of Your Findings: Sensitivity Analysis

Since the MAR assumption cannot be definitively proven, it is essential to conduct sensitivity

analyses to evaluate how different assumptions about the missing data mechanism affect the

study results.[3][4]

Issue: Multiple Imputation (MI) procedure does not
converge.
Convergence issues in MI can arise from various factors, including a complex imputation

model, collinearity among predictors, or a small number of observations for certain subgroups.
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Troubleshooting Steps:

Simplify the Imputation Model:

Reduce the number of predictors in the imputation model. Focus on the most important

variables that are related to the outcome and the missingness.

Check for and remove highly correlated predictors (collinearity).

Increase the Number of Iterations:

The default number of iterations in the software may not be sufficient for the model to

converge. Increase the number of iterations and monitor the convergence plots.

Check for problematic variables:

Examine variables with a high percentage of missing data or rare categorical levels, as

these can lead to instability in the imputation model.

Use a different imputation method within MI:

Most software packages offer different algorithms for imputation (e.g., MCMC,

FCS/chained equations). If one method fails to converge, another might be more

successful.

Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when dealing with missing data in my GRADE study

analysis?

The first and most critical step is to develop a detailed plan for handling missing data before

beginning the analysis. This plan should be part of the Statistical Analysis Plan (SAP) and

should prespecify the primary method for handling missing data (e.g., Multiple Imputation) and

the sensitivity analyses that will be conducted.[9][10]

Q2: How do I report the handling of missing data in my study report?

Transparency is key. Your report should include:
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The extent of missing data for each variable.

The methods used to handle missing data, including the specific imputation model used.

The assumptions made about the missing data mechanism (e.g., MAR).

The results of both the primary analysis and all sensitivity analyses.[11]

Q3: What are the different types of sensitivity analyses I can perform?

Several sensitivity analyses can be used to assess the robustness of your results under an

MNAR assumption:

Tipping Point Analysis: This analysis systematically varies the assumptions about the

missing data to see at what point the conclusion of the study "tips" from statistically

significant to non-significant. This helps to understand how extreme the departure from the

MAR assumption would need to be to change the study's conclusion.[4]

Delta-Adjusted Multiple Imputation: This method involves adjusting the imputed values by a

certain amount (delta) to explore the impact of departures from the MAR assumption.

Pattern-Mixture Models: These models stratify the data based on the pattern of missingness

and estimate the treatment effect within each stratum.

Data Presentation: Comparison of Missing Data Handling Methods
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Method Description
Key
Assumption

Advantages Disadvantages

Complete Case

Analysis

Excludes

participants with

any missing data

from the

analysis.

Missing

Completely at

Random (MCAR)

Simple to

implement.

Can lead to

biased results if

data are not

MCAR; reduces

statistical power.

Single Imputation

(e.g.,

Mean/Median)

Replaces each

missing value

with a single

value, such as

the mean or

median of the

observed values.

Missing

Completely at

Random (MCAR)

Simple to

implement.

Underestimates

the variance and

can lead to

biased

estimates.

Multiple

Imputation (MI)

Creates multiple

complete

datasets by

imputing missing

values based on

the observed

data.[7]

Missing at

Random (MAR)

Provides valid

statistical

inferences under

the MAR

assumption;

accounts for the

uncertainty of

imputation.

Can be

computationally

intensive and

requires careful

specification of

the imputation

model.

Sensitivity

Analysis

A series of

analyses to

assess the

robustness of the

results to

different

assumptions

about the

missing data

mechanism.[3][4]

Missing Not at

Random (MNAR)

Provides a more

complete picture

of the potential

impact of missing

data on the study

conclusions.

Can be complex

to implement and

interpret.

Visualizations
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Sensitivity Analysis Methods

Start: Missing Data in GRADE Study Dataset

Assess Pattern and Amount of Missing Data

Define Missing Data Handling Strategy in Statistical Analysis Plan (SAP)

Primary Analysis:
Multiple Imputation (MAR Assumption)

Sensitivity Analysis (MNAR Assumption)

Report Results of All Analyses Tipping Point Analysis Delta-Adjusted MI Pattern-Mixture Models

Click to download full resolution via product page

Caption: Workflow for handling missing data in a GRADE study analysis.
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Incomplete Dataset

1. Impute Missing Values
(Create 'm' complete datasets)

2. Analyze Each Completed Dataset

3. Pool Results
(Using Rubin's Rules)

Final Result

Click to download full resolution via product page

Caption: The three phases of the Multiple Imputation process.

MCAR
(Missing Completely at Random)

Probability of missingness is independent of any data.

MAR
(Missing at Random)

Probability of missingness depends only on observed data.

More General

MNAR
(Missing Not at Random)

Probability of missingness depends on the unobserved data.

Most General
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Click to download full resolution via product page

Caption: Hierarchy of missing data mechanisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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